4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile chemical properties
4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile
Foreword: Navigating the Frontier of Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide is dedicated to a compound of significant interest: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. While this molecule is noted as a custom synthesis product, its detailed chemical properties are not yet widely documented in public literature.[1] This guide, therefore, serves as a technical primer, leveraging established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive profile. We will delve into its predicted characteristics, a robust synthetic protocol, and its potential within medicinal and materials science, offering a foundational resource for its synthesis and application.
Molecular Identity and Structural Elucidation
At its core, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a biaryl nitrile, a class of compounds recognized for their utility as precursors in the synthesis of pharmaceuticals and agrochemicals.[2] The molecule's structure, featuring a substituted phenyl ring linked to a fluorobenzonitrile moiety, suggests a unique electronic and steric profile that could be advantageous in molecular design.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₉ClFN | Derived from structural components. |
| Molecular Weight | 245.68 g/mol | Calculated based on the molecular formula. |
| IUPAC Name | 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile | --- |
| CAS Number | Not Assigned | As of the latest data, a specific CAS number has not been allocated. |
| Appearance | White to off-white solid | Based on analogous biaryl compounds.[2] |
| Melting Point | > 60 °C | Predicted based on related structures like 4-Chloro-2-fluorobenzonitrile (58-62 °C).[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO). Insoluble in water. | General characteristic of non-polar organic molecules. |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the C-C bond between the two aromatic rings is the key challenge in the synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.[3]
The proposed synthetic strategy involves the palladium-catalyzed coupling of a boronic acid or ester with an aryl halide. In this case, we can envision two primary pathways:
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Pathway A: Coupling of (2-Chloro-5-methylphenyl)boronic acid with 4-bromo-2-fluorobenzonitrile.
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Pathway B: Coupling of 2-fluorobenzonitrile-4-boronic acid with 1-bromo-2-chloro-5-methylbenzene.
Pathway A is often preferred due to the commercial availability and reactivity of 4-bromo-2-fluorobenzonitrile as a coupling partner in the synthesis of various biologically active molecules.[4]
Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for yield and purity.
Materials:
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4-Bromo-2-fluorobenzonitrile
-
(2-Chloro-5-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq), (2-chloro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture under a positive flow of inert gas.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Reactivity and Potential Applications
The chemical reactivity of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is dictated by its functional groups: the nitrile, the fluoro and chloro substituents, and the biaryl core.
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Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.
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Halogen Atoms: The fluorine and chlorine atoms influence the electronic properties of the rings and can be sites for nucleophilic aromatic substitution under specific conditions, although the fluorine atom is generally less reactive in this regard than in other contexts.[5]
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Biaryl Scaffold: The biaryl motif is a privileged structure in medicinal chemistry, often found in compounds with anti-inflammatory, analgesic, and anticancer activities.[2][3][6]
Figure 2: Potential applications derived from the structural features of the target molecule.
Given the prevalence of the fluorobenzonitrile moiety in pharmaceuticals and agrochemicals, 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile represents a promising building block for the development of new bioactive compounds. Its structural similarity to intermediates used in the synthesis of anti-inflammatory drugs and targeted therapies suggests that it could be a valuable precursor in these areas.[2]
Safety and Handling
While specific toxicity data for 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is unavailable, it is prudent to handle it with the same precautions as other halogenated aromatic nitriles. Structurally related compounds like 4-fluorobenzonitrile are harmful if swallowed, in contact with skin, or if inhaled.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion and Future Outlook
4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a molecule with significant potential, situated at the intersection of several important classes of organic compounds. While detailed experimental data remains to be published, this guide provides a solid theoretical and practical foundation for its synthesis and exploration. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, opening the door for further research into its chemical properties and potential applications. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, compounds like this will undoubtedly play a crucial role in advancing these fields.
References
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
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PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile. Retrieved from [Link]
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Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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MDPI. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][8][9]triazin-6(2H)-ones and Their Antibacterial Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]
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CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]
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